Cas no 2126159-85-9 (3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride)

3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride is a heterocyclic organic compound featuring a naphthyridine core with bromo and amino functional groups. Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. The bromo substituent offers a reactive site for further functionalization via cross-coupling reactions, while the amino group provides versatility in derivatization. This compound serves as a valuable intermediate in the development of bioactive molecules, particularly in the synthesis of potential kinase inhibitors or other therapeutic agents. Its well-defined structure and reactivity profile make it a useful building block for targeted chemical synthesis.
3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride structure
2126159-85-9 structure
Product Name:3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
CAS No:2126159-85-9
MF:
MW:
CID:4638950
Update Time:2025-05-19

3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride

3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00882455-1g
3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
2126159-85-9 95%
1g
¥7441.0 2024-04-17
Chemenu
CM454926-250mg
3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
2126159-85-9 95%+
250mg
$565 2023-03-24
Chemenu
CM454926-500mg
3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
2126159-85-9 95%+
500mg
$876 2023-03-24
Chemenu
CM454926-1g
3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
2126159-85-9 95%+
1g
$1117 2023-03-24
Enamine
EN300-701267-0.05g
3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
2126159-85-9 95.0%
0.05g
$238.0 2025-03-12
Enamine
EN300-701267-0.1g
3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
2126159-85-9 95.0%
0.1g
$355.0 2025-03-12
Enamine
EN300-701267-0.25g
3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
2126159-85-9 95.0%
0.25g
$509.0 2025-03-12
Enamine
EN300-701267-0.5g
3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
2126159-85-9 95.0%
0.5g
$803.0 2025-03-12
Enamine
EN300-701267-1.0g
3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
2126159-85-9 95.0%
1.0g
$1029.0 2025-03-12
Enamine
EN300-701267-2.5g
3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
2126159-85-9 95.0%
2.5g
$2014.0 2025-03-12

Additional information on 3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride

Recent Advances in the Study of 3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride (CAS: 2126159-85-9)

The compound 3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride (CAS: 2126159-85-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its naphthyridine core, has been investigated for its role as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its utility in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

One of the most notable applications of this compound is its use in the synthesis of small-molecule inhibitors targeting protein kinases involved in cancer and inflammatory diseases. Researchers have demonstrated that the bromo and amino functional groups on the naphthyridine scaffold provide versatile handles for further chemical modifications, enabling the creation of diverse libraries of potential drug candidates. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in the development of selective inhibitors for the JAK family of kinases, which are implicated in autoimmune disorders and hematologic malignancies.

In addition to its pharmacological potential, recent advancements in synthetic methodologies have improved the scalability and purity of 3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride. A team from the University of Cambridge reported a novel, high-yield synthesis route that minimizes byproduct formation and enhances the compound's stability under various storage conditions. This breakthrough is expected to facilitate its broader adoption in both academic and industrial research settings.

Further investigations into the compound's mechanism of action have revealed its ability to modulate specific signaling pathways. For instance, a 2024 study in Cell Chemical Biology demonstrated that derivatives of this compound exhibit potent activity against the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. These findings suggest its potential utility in overcoming resistance to existing therapies in certain cancer types, such as breast and prostate cancer.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Researchers are actively exploring strategies to improve bioavailability and reduce off-target effects. Collaborative efforts between academia and pharmaceutical companies are underway to advance these compounds into preclinical and clinical testing phases, with the goal of translating these discoveries into viable therapeutic options.

In conclusion, 3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride represents a versatile and promising scaffold in medicinal chemistry. Its ongoing exploration underscores the importance of heterocyclic compounds in drug discovery and highlights the potential for innovative treatments in oncology and beyond. Future research will likely focus on expanding its applications and addressing current limitations to fully realize its therapeutic potential.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.